
Apiole
Overview
Description
Apiole (C12H14O4) is a phenylpropanoid derivative characterized by a methoxy-substituted aromatic ring and a methylenedioxy group. It is a major constituent of essential oils in plants of the Apiaceae family, particularly Petroselinum crispum (parsley), Anethum graveolens (dill), and Apium graveolens (celery) . This compound is biosynthesized in specialized plant structures, such as umbels, and its concentration varies with species, geographic origin, and environmental stress. For example, parsley under severe water stress increases this compound production (up to 89.98% in aerial parts) as a defense mechanism .
This compound exhibits diverse biological activities, including neuroprotective, anticancer, and corrosion-inhibiting properties. Notably, it induces apoptosis in human COLO 205 colon cancer cells via caspase activation and demonstrates high affinity (−6.85 kcal/mol) for EPSP synthase, a target enzyme in herbicide resistance . Its electronic structure, marked by a low energy gap (3.83 eV) and high softness (0.26 eV<sup>−1</sup>), enhances its reactivity as a corrosion inhibitor for X80 carbon steel .
Preparation Methods
Synthetic Routes::
Steam Distillation: Apiol can be extracted from parsley leaves using steam distillation.
Chemical Synthesis: While natural sources are common, synthetic routes involve the methylation of safrole (a precursor) to produce apiol.
- Apiol is obtained primarily from oleoresin extracted from parsley rather than the distilled oil.
Chemical Reactions Analysis
Reactions::
Oxidation: Apiol can undergo oxidation reactions.
Reduction: Reduction reactions are also possible.
Substitution: Substitution reactions may occur.
Oxidation: Reagents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogens (e.g., bromine, chlorine).
- The products formed depend on the specific reaction conditions.
Scientific Research Applications
Medicine: Historically used for treating menstrual disorders and as an abortifacient.
Flavor and Fragrance Industry: Apiol contributes to the characteristic aroma of parsley.
Mechanism of Action
- Apiol’s exact mechanism of action is not fully elucidated.
- It may interact with molecular targets related to hormonal regulation.
Comparison with Similar Compounds
Structural and Metabolic Comparisons
Table 1: Structural Features of Apiole and Related Phenylpropanoids
This compound, dillthis compound, and elemicin possess higher steric hindrance due to multiple methoxy/methylenedioxy groups, reducing their metabolic activation compared to estragole and safrole .
Distribution and Ecological Roles
This compound is predominantly localized in umbels of Apiaceae species, whereas myristicin and β-phellandrene co-occur in parsley essential oils . In Psammogeton canescens, this compound (28.34%) and dillthis compound (8.17%) coexist, suggesting shared biosynthetic pathways . Environmental stressors, such as water deficit, elevate this compound synthesis in parsley, whereas dillthis compound production declines in mature dill plants .
Biological Activity
Apiole, a phenylpropanoid compound primarily isolated from the leaves of parsley (Petroselinum crispum) and other plants, has garnered attention for its diverse biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Mechanisms of Action
- Cell Cycle Arrest and Apoptosis : this compound has been shown to induce G0/G1 phase cell cycle arrest in human colon cancer cells (COLO 205). This arrest is associated with the upregulation of tumor suppressor proteins such as p53, p21, and p27, while downregulating cyclin D1. The induction of apoptosis is mediated through the activation of caspases (3, 8, and 9) and a significant increase in the bax/bcl-2 ratio, leading to DNA fragmentation and cell death .
- Multidrug Resistance Reversal : A significant challenge in cancer therapy is multidrug resistance (MDR). This compound has been identified as a potent inhibitor of glycoprotein-P (P-gp), an efflux pump that contributes to MDR. Studies indicate that this compound can enhance the efficacy of chemotherapeutic agents like doxorubicin and vincristine by blocking P-gp activity, resulting in a synergistic effect on cancer cell lines .
In Vitro Studies
A variety of in vitro studies have demonstrated the effectiveness of this compound against different cancer cell lines:
- COLO 205 Cells : this compound treatment led to a concentration-dependent increase in apoptotic markers and cell cycle arrest. The effective concentration range was found to be between 75 µM and 150 µM .
- Ovarian Cancer Cell Lines : In studies involving NCI/ADR-RES and OVCAR-3 cell lines, this compound significantly reduced the GI50 values for both doxorubicin and vincristine, indicating its potential as an adjuvant therapy in ovarian cancer treatment .
Case Studies
- A notable case study highlighted the misidentification of cancer cell lines and the implications for drug testing. It emphasized the need for accurate identification in research to validate findings related to this compound's efficacy against specific cancers .
Data Tables
Q & A
Basic Question: What analytical methods are most effective for quantifying Apiole in plant matrices, and how should they be validated?
Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying this compound due to its sensitivity in detecting phenylpropanoids. Key parameters include:
- Column selection : Polar capillary columns (e.g., DB-5MS) for optimal separation of volatile compounds.
- Ionization mode : Electron Impact (EI) at 70 eV for fragmentation patterns matching reference libraries.
- Validation : Calibration curves using certified this compound standards (≥98% purity), with recovery rates assessed via spiked plant samples .
Table 1: GC-MS Analysis of this compound in Parsley (Example Data)
Sample Type | This compound (%) | Myristicin (%) | Key Volatiles (%) |
---|---|---|---|
Fresh Leaves | 38.3 | 6.3 | β-Phellandrene (8.7) |
Lyophilized Leaves | 70.3 | 12.4 | β-Phellandrene (2.1) |
Source: Adapted from GC-MS results in parsley preservation studies . |
Basic Question: How can researchers ensure reproducibility in isolating this compound from complex plant extracts?
Answer:
Reproducibility requires:
- Solvent optimization : Ethanol (70–80%) or supercritical CO₂ for polarity-matched extraction.
- Spectroscopic validation : Cross-check isolates using NMR (¹H/¹³C) for structural confirmation and HPLC-DAD for purity (>95%) .
- Documentation : Detailed protocols for solvent ratios, extraction time, and temperature to minimize batch variability .
Advanced Question: How should a study assessing this compound’s bioactivity be designed to address conflicting pharmacological data?
Answer:
Adopt a multi-phase approach:
Hypothesis framing : Link this compound’s anti-inflammatory properties (e.g., COX-2 inhibition) to specific molecular targets.
In vitro models : Use LPS-induced macrophages to measure cytokine suppression (IL-6, TNF-α) with dose-response curves.
In vivo validation : Murine models with controlled this compound administration (oral vs. intraperitoneal) and sham controls.
Statistical rigor : ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p < 0.05 significance .
Advanced Question: How can researchers resolve contradictions in this compound’s stability across preservation methods (e.g., fresh vs. lyophilized samples)?
Answer:
Contradictions often arise from:
- Matrix effects : Lyophilization concentrates this compound but degrades heat-sensitive volatiles (e.g., β-Phellandrene).
- Methodological adjustments :
- Stability testing : Accelerated shelf-life studies (40°C/75% RH) with periodic GC-MS profiling.
- Statistical reconciliation : Principal Component Analysis (PCA) to differentiate degradation pathways vs. extraction artifacts .
Advanced Question: What pharmacokinetic models are suitable for predicting this compound’s bioavailability in preclinical studies?
Answer:
Use compartmental modeling:
- One-compartment model : For rapid absorption/distribution phases (e.g., oral administration).
- Parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t½) from plasma concentration-time curves.
- Validation : Compare in silico predictions with in vivo data from rodent studies, adjusting for hepatic first-pass metabolism .
Advanced Question: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound-related research questions?
Answer:
- Feasible : Assess this compound’s cytotoxicity early via MTT assays to ensure safe dosing ranges.
- Novel : Investigate understudied synergies (e.g., this compound + Myristicin) in essential oil matrices.
- Ethical : Use in vitro models before progressing to animal trials.
- Relevant : Align with global trends in natural product drug discovery .
Advanced Question: What statistical methods are critical for interpreting contradictory data on this compound’s antimicrobial efficacy?
Answer:
- Meta-analysis : Aggregate data from multiple studies, weighting by sample size and methodology.
- Subgroup analysis : Stratify results by microbial strains (e.g., Gram-positive vs. Gram-negative).
- Sensitivity testing : Exclude outliers using Cook’s distance to identify confounding variables (e.g., solvent residues) .
Properties
IUPAC Name |
4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRSPHJOOXUALR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC=C)OC)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Record name | apiole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Apiole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041236 | |
Record name | 5-Allyl-4,7-dimethoxy-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to yellow or light green liquid; Slight parsley like aroma | |
Record name | Apiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Apiole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
294.00 to 295.00 °C. @ 760.00 mm Hg | |
Record name | Apiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in ether, acetone and glacial acetic acid, Soluble (in ethanol) | |
Record name | Apiole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.124-1.135 | |
Record name | Apiole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
523-80-8 | |
Record name | Apiole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apiole (parsley) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apiole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzodioxole, 4,7-dimethoxy-5-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Allyl-4,7-dimethoxy-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-allyl-4,7-dimethoxy-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APIOLE (PARSLEY) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ67504PXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Apiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 °C | |
Record name | Apiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.